molecular formula C23H31N3O4 B2880438 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1005297-32-4

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2880438
CAS RN: 1005297-32-4
M. Wt: 413.518
InChI Key: UHDRKPCVTPUIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-methoxyphenoxy)acetamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was originally developed as a treatment for the common cold, but its anti-cancer effects were discovered during clinical trials.

Scientific Research Applications

Anthelminthic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, also known as amidantel, represents a novel aminophenylamidine class with significant anthelminthic activity. Research has shown its effectiveness against a variety of parasitic worms in rodents, including nematodes, filariae, and cestodes. Its efficacy in dogs against hookworms and large roundworms has been particularly noted, highlighting its potential as a powerful anthelminthic agent in veterinary medicine without showing teratogenic effects in tested animals (Wollweber et al., 1979).

Antifungal Properties

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as effective antifungal agents against Candida species, showcasing broad-spectrum activity that also encompasses Aspergillus species. These findings are particularly noteworthy due to the challenge posed by fungal infections, especially in immunocompromised patients. The introduction of a gem-dimethyl group on the morpholin-2-one core improved plasma stability while maintaining antifungal efficacy, making these derivatives promising candidates for antifungal drug development (Bardiot et al., 2015).

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has yielded compounds with potential anticancer, anti-inflammatory, and analgesic properties. These derivatives, particularly those with halogenation on the aromatic ring, have shown promising activity against breast cancer and neuroblastoma cells, in addition to anti-inflammatory and analgesic effects. Such research underscores the therapeutic potential of these compounds in treating a variety of conditions, highlighting the importance of chemical synthesis in developing new therapeutic agents (Rani et al., 2014).

Analgesic and Anti-Inflammatory Candidates

New analogs of paracetamol with modifications to the phenyl moiety and sulfonamide group have demonstrated enhanced analgesic and anti-inflammatory effects compared to paracetamol and ibuprofen alone. This research illustrates the potential of chemical modification to existing drugs in creating superior therapeutic options for pain and inflammation management, opening avenues for further pharmaceutical development (Ahmadi et al., 2014).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25(2)19-10-8-18(9-11-19)20(26-12-14-29-15-13-26)16-24-23(27)17-30-22-7-5-4-6-21(22)28-3/h4-11,20H,12-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDRKPCVTPUIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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